
2-(4-aminophenoxy)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenoxy)-N-cyclopropylacetamide, also known as 2-Amino-4-phenoxy-N-cyclopropylacetamide, is an organic compound composed of a phenyl ring connected to an amine group and a cyclopropyl group. It is a colorless to pale yellow solid with a melting point of 115-116°C and a boiling point of 290-291°C. It is soluble in water, methanol, and ethanol. This compound has been studied for its potential use in medical research, as a laboratory reagent, and as a synthesis intermediate.
Applications De Recherche Scientifique
1. Impurity Determination in Pharmaceuticals
- NMR and Bayesian Neural Network for Impurity Analysis : A method using proton nuclear magnetic resonance (H-NMR) spectroscopy combined with a Bayesian regularized neural network model has been developed to determine 4-aminophenol as an impurity in pharmaceuticals (Forshed, Andersson, & Jacobsson, 2002).
2. Synthesis of Novel Compounds
- Synthesis of Tripodal Melamines : Novel tripodal N-substituted melamines, derivatives of (4-aminophenoxy)acetic acid, have been synthesized, which could have potential applications in various fields (Morar, Cost, Lameiras, Antheaume, & Darabantu, 2015).
3. Analytical Chemistry Applications
- HPLC Method for Determination of 4-Aminophenol : A high-performance liquid chromatography (HPLC) method with amperometric detection has been developed for determining 4-aminophenol, a key impurity in multicomponent analgesic preparations (Wyszecka-Kaszuba, Warowna-Grześkiewicz, & Fijałek, 2003).
4. Pharmaceutical and Biomedical Analysis
- Validation of Fluorimetric Assay for 4-Aminophenol : A fluorimetric method has been validated to quantify low amounts of 4-aminophenol in pharmaceutical preparations, specifically in paracetamol tablets (Dejaegher, Bloomfield, Smeyers-Verbeke, & Vander Heyden, 2008).
5. Chemical Synthesis and Molecular Studies
- Synthesis of Isoxazole Derivatives : A study on the synthesis of novel isoxazole derivatives from aminophenols, which have shown significant analgesic and antimicrobial activities, demonstrating potential for the development of new pharmaceuticals (Sahu, Banerjee, Sahu, Behera, Pradhan, & Azam, 2009).
Mécanisme D'action
Target of Action
The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide primarily targets GK and PPARγ . These are key proteins involved in glucose metabolism and insulin sensitivity, respectively . The compound acts as a dual activator for these targets, making it a potential candidate for the treatment of diabetes .
Mode of Action
It is known that it interacts with its targets (gk and pparγ) to modulate their activity . This interaction likely involves the formation of hydrogen bonds between the compound and specific amino acids in the target proteins .
Biochemical Pathways
The compound affects the biochemical pathways associated with glucose metabolism and insulin sensitivity . By activating GK, it enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis . By activating PPARγ, it improves insulin sensitivity, promoting the uptake of glucose by cells .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The activation of GK and PPARγ by this compound leads to enhanced glucose metabolism and improved insulin sensitivity . This can result in lower blood glucose levels, making the compound potentially beneficial for the treatment of diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its binding to its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy
Propriétés
IUPAC Name |
2-(4-aminophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMYPKRATKJDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

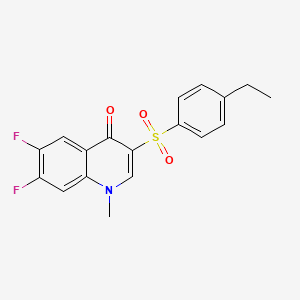
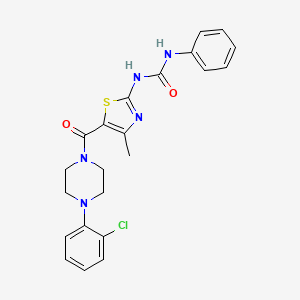

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)
![4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2798291.png)
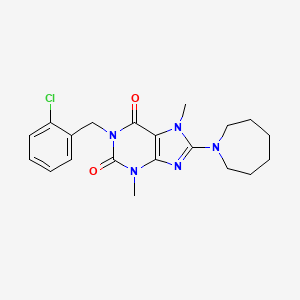
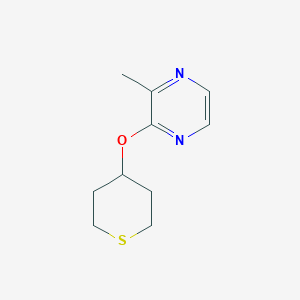
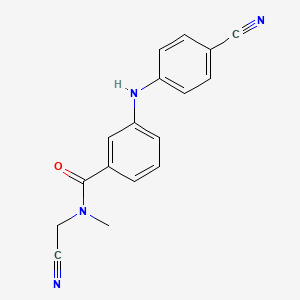
![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)
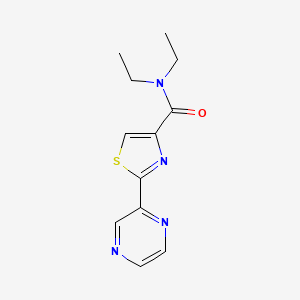
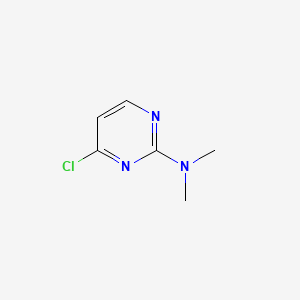
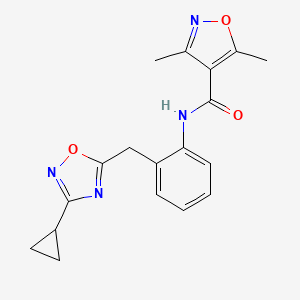

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)